S1P1 Receptor Modulator Synthesis: Chiral Purity Enables Selective Patent Pathway
The (R)-enantiomer of 4-bromo-2,3-dihydro-1H-inden-1-amine is specifically named and exemplified as a key intermediate in the synthesis of sphingosine-1-phosphate (S1P1) receptor modulators [1]. This is in contrast to its (S)-enantiomer (CAS 1228570-71-5), which, while also cited as an intermediate for S1P1 modulators, leads to a different, distinct series of final compounds . The procurement of the (R)-enantiomer is therefore a necessary step for following a specific patented synthetic route and accessing a particular chiral series of drug candidates.
| Evidence Dimension | Stereochemistry and Synthetic Utility |
|---|---|
| Target Compound Data | Serves as a precursor to (R)-configured S1P1 receptor modulators |
| Comparator Or Baseline | (S)-enantiomer (CAS 1228570-71-5) serves as a precursor to (S)-configured S1P1 receptor modulators |
| Quantified Difference | Not applicable; this is a qualitative binary difference in stereochemical outcome and patent scope. |
| Conditions | Synthesis of N-substituted aminoindane derivatives as described in PCT Int. Appl. WO 2012158550 A2 |
Why This Matters
Selection of the correct enantiomer is mandatory for obtaining the intended chiral product, which directly impacts the validity of patent claims and the biological activity profile of the final compound.
- [1] Boehm, M., et al. (2012). PCT Int. Appl., WO 2012158550 A2. View Source
